
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
For 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-, the synthesis can be achieved through the reaction of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Another method involves the in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate .
Industrial Production Methods
Industrial production of 2-azetidinones often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient and green methods, such as those mediated by propylphosphonic anhydride, is preferred to minimize environmental impact .
化学反应分析
Types of Reactions
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex structures with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones .
科学研究应用
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- has several scientific research applications:
作用机制
The mechanism of action of 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . The compound generates intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3, ultimately causing programmed cell death .
相似化合物的比较
Similar Compounds
- 2-Azetidinone, 4-(4-chlorophenyl)-3-methyl-
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
- 3-chloro-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-azetidin-2-one
Uniqueness
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxy and chlorophenyl groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
属性
CAS 编号 |
827028-26-2 |
|---|---|
分子式 |
C21H16ClNO2 |
分子量 |
349.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-phenoxy-1-phenylazetidin-2-one |
InChI |
InChI=1S/C21H16ClNO2/c22-16-13-11-15(12-14-16)19-20(25-18-9-5-2-6-10-18)21(24)23(19)17-7-3-1-4-8-17/h1-14,19-20H |
InChI 键 |
AOTBCWNXJNXLDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



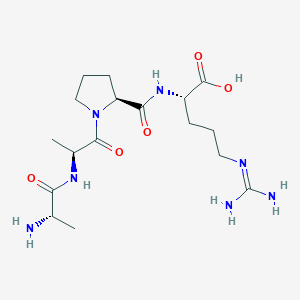
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
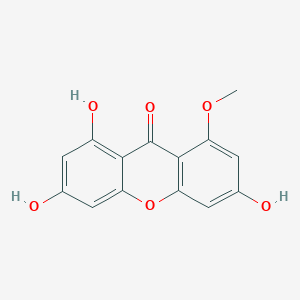
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)

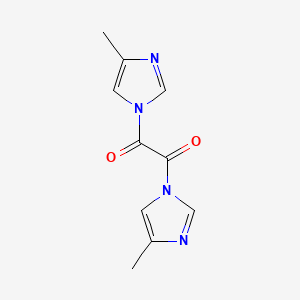
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
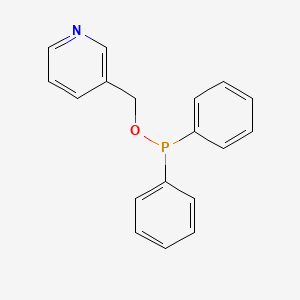
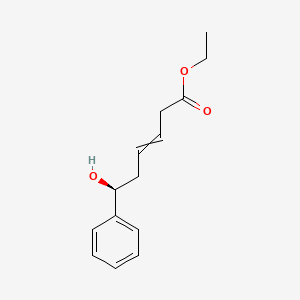
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
